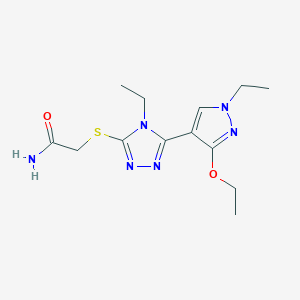
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, a member of the thioacetamide class, combines a triazole ring with a pyrazole structure, forming a unique molecule that has garnered attention in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions:
One typical synthetic route involves the reaction between 3-ethoxy-1-ethyl-1H-pyrazole-4-carbonitrile and 5-mercapto-4-ethyl-4H-1,2,4-triazole in the presence of a base.
This reaction is carried out under anhydrous conditions, typically in an inert atmosphere such as nitrogen to prevent unwanted side reactions.
Industrial Production Methods:
For large-scale production, the key is optimizing the reaction conditions to maximize yield and purity. This involves adjusting factors such as temperature, reaction time, and the concentration of reagents.
Continuous flow reactors are often used in industrial settings to ensure a consistent and controlled reaction environment.
化学反应分析
Types of Reactions:
Oxidation: It can undergo oxidation to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions at the triazole ring or pyrazole ring are also common.
Common Reagents and Conditions:
For oxidation, reagents like hydrogen peroxide or m-chloroperoxybenzoic acid are used.
Reduction can be achieved using reagents such as sodium borohydride.
Substitution reactions often involve halogenated compounds as electrophiles.
Major Products:
Oxidation products include sulfoxides and sulfones.
Reduction yields the corresponding sulfide.
Substitution reactions produce various substituted triazoles and pyrazoles.
科学研究应用
Chemistry:
Used as a building block for the synthesis of more complex molecules.
Acts as a ligand in coordination chemistry.
Biology:
Potential as an antimicrobial agent due to its unique structural properties.
Studied for enzyme inhibition effects in various biological pathways.
Medicine:
Investigated for its antitumor properties.
Industry:
Used in the development of agrochemicals.
Utilized in the synthesis of specialty chemicals with unique properties.
作用机制
The compound typically exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of enzymes, block receptor sites, or interfere with the normal biological pathways, leading to the desired therapeutic effects.
相似化合物的比较
Thioacetamide
1,2,4-Triazole derivatives
Pyrazole derivatives
That's a pretty deep dive into the world of this specific compound! Anything specific you want to explore further within this topic?
生物活性
The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic molecule characterized by its unique structural features, including a thioether linkage and multiple heterocyclic components. This article reviews its biological activities, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C11H17N5OS with a molecular weight of 267.36 g/mol. The structure features a pyrazole ring, a triazole ring, and a thioacetamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H17N5OS |
| Molecular Weight | 267.36 g/mol |
| CAS Number | 1171329-39-7 |
| Boiling Point | 387.8 ± 52.0 °C (Predicted) |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) |
| pKa | 7.78 ± 0.20 (Predicted) |
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of triazoles and thiadiazines exhibit antibacterial effects against various pathogens.
- Mechanism of Action : The compound may exert its antimicrobial effects by inhibiting bacterial cell wall synthesis or interfering with essential metabolic pathways.
- Case Studies : Research indicates that triazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of the compound is particularly noteworthy:
- Studies : A study on triazole-thio compounds showed potent activity against several cancer cell lines, including colon (HCT-116) and breast (T47D) cancer cells.
- Mechanism : The proposed mechanisms include inhibition of tubulin polymerization and disruption of microtubule networks in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to This compound have been documented:
- Research Findings : Triazole derivatives have shown effectiveness in reducing inflammation markers in various models.
- Mechanism : The compound may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(3-Ethoxyphenyl)-4-methyltriazole | Phenyl substitution | Antifungal |
| 4-Methylthioquinazoline | Thiomethyl group | Anticancer |
| 5-(3-Ethoxy-1-methylpyrazol-4-yl)-4-methyltriazole | Similar pyrazole and triazole structure | Antimicrobial |
属性
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2S/c1-4-18-7-9(12(17-18)21-6-3)11-15-16-13(19(11)5-2)22-8-10(14)20/h7H,4-6,8H2,1-3H3,(H2,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLDRZFODKPCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














